3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a thiazole ring, a pyrimidine ring, and a carboxamide group . These components are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole, thiazole, and pyrimidine rings, along with the carboxamide group. These groups could potentially participate in various chemical reactions and could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various rings and the carboxamide group. For instance, the nitrogen atoms in the imidazole and pyrimidine rings could potentially act as nucleophiles in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple rings could increase its stability, and the carboxamide group could influence its solubility .Scientific Research Applications
Medicinal Chemistry and Metabolism
Imidazo[1,2-a]pyridine derivatives, closely related to the specified compound, have been studied for their potential in addressing metabolic issues encountered in drug development. For example, Linton et al. (2011) explored systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO), which is crucial for enhancing the bioavailability and effectiveness of therapeutic agents (Linton et al., 2011).
Antiviral and Antibacterial Properties
Research into imidazo[1,2-a]pyridine and thiazole derivatives has also highlighted their potential antiviral and antibacterial properties. Hamdouchi et al. (1999) investigated 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as novel inhibitors of human rhinovirus, demonstrating the antiviral capabilities of these compounds (Hamdouchi et al., 1999). Additionally, Rahmouni et al. (2014) synthesized new pyrazole and antibacterial pyrazolopyrimidine derivatives, showing significant antibacterial activity, suggesting the broad-spectrum utility of these chemical frameworks (Rahmouni et al., 2014).
Anticancer Activities
The development of imidazo[2,1-b]thiazole and related derivatives for anticancer applications is another area of active research. Chavda et al. (2010) discussed the design, synthesis, and biophysical characteristics of pyrrole(H) based polyamides targeting specific DNA sequences in the minor groove of DNA to control gene expression, with potential applications in cancer treatment (Chavda et al., 2010). Similarly, Abdel‐Maksoud et al. (2019) synthesized a new series of imidazo[2,1-b]thiazole derivatives with a 3-fluorophenyl group and a pyrimidine ring, showing potent cytotoxic activity against colon cancer and melanoma cell lines (Abdel‐Maksoud et al., 2019).
Mechanism of Action
Target of Action
These include enzymes, receptors, and ion channels, among others .
Mode of Action
Many thiazole and pyridine derivatives are known to exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide” might affect. Thiazoles and pyridines are often involved in a wide range of biological processes, including signal transduction, gene expression, and metabolic pathways .
Result of Action
Thiazole and pyridine derivatives are often involved in a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that imidazo-thiazoles can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
It has been reported that some imidazo-thiazole derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra . These compounds did not show acute cellular toxicity towards the MRC-5 lung fibroblast cell line .
Molecular Mechanism
Molecular docking and dynamics studies were carried out for some imidazo-thiazole derivatives to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .
Metabolic Pathways
It is known that imidazo-thiazoles can interact with various enzymes and cofactors .
Properties
IUPAC Name |
3-methyl-6-phenyl-N-pyrimidin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-11-14(15(23)21-16-18-8-5-9-19-16)24-17-20-13(10-22(11)17)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNJUFPKBDUURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.